molecular formula C17H21N3O3S B2779080 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2176070-36-1

3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2779080
CAS No.: 2176070-36-1
M. Wt: 347.43
InChI Key: QVXOKQLWSYWUAT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiadiazole ring, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine derivative.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,3,4-Thiadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity.

    1-(4-(1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and applications.

Uniqueness

3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic compound characterized by its unique structural features that include a piperidine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuropharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 347.4 g/mol. The structure incorporates a methoxyphenyl group and a thiadiazole ring linked through a piperidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular Formula C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S
Molecular Weight 347.4 g/mol
CAS Number 2176070-36-1

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. Thiadiazole derivatives have been shown to target various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis. For instance, studies have reported that certain thiadiazole compounds can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and inhibition of essential enzymes . For example, studies have shown that certain derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The neuropharmacological potential of this compound is also being explored. Compounds with similar structural characteristics have been found to possess anticonvulsant properties and may modulate neurotransmitter systems involved in anxiety and depression . The presence of the piperidine ring is particularly relevant for these activities, as it can influence the binding affinity to various receptors in the central nervous system.

Study on Anticancer Activity

A study evaluating the cytotoxic effects of thiadiazole derivatives found that modifications to the structure significantly influenced their potency. In vitro assays showed that compounds with electron-donating groups exhibited enhanced activity against MCF-7 cells compared to those with electron-withdrawing groups . This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Antimicrobial Evaluation

In another investigation, a series of thiadiazole derivatives were synthesized and tested for antimicrobial activity using the disk diffusion method. Results indicated that several compounds displayed potent activity against Candida albicans and Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-14-5-2-13(3-6-14)4-7-16(21)20-10-8-15(9-11-20)23-17-19-18-12-24-17/h2-3,5-6,12,15H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXOKQLWSYWUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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